Befotertinib
Overview
Description
Befotertinib, also known as Surmana®, is an orally administered, highly selective, third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is being developed by Betta Pharmaceuticals and InventisBio for the treatment of non-small cell lung cancer. In May 2023, this compound was approved in China for the second-line treatment of patients with locally advanced or metastatic non-small cell lung cancer who have received epidermal growth factor receptor tyrosine kinase inhibitor therapy and have disease progression with positive epidermal growth factor receptor T790M mutation .
Preparation Methods
The synthetic routes and reaction conditions for befotertinib involve several steps. The preparation methods include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods are optimized to ensure high yield and purity of the compound. Specific details on the synthetic routes and reaction conditions are proprietary and may not be publicly available .
Chemical Reactions Analysis
Befotertinib undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are intermediates that lead to the final active pharmaceutical ingredient .
Scientific Research Applications
Befotertinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential for further modification. In biology, it is used to study the effects of epidermal growth factor receptor inhibition on cell proliferation, migration, and survival. In medicine, this compound is primarily used for the treatment of non-small cell lung cancer, particularly in patients with epidermal growth factor receptor T790M mutation. It is also being investigated for its potential use in combination therapies and as an adjuvant therapy after surgery for early epidermal growth factor receptor-mutant non-small cell lung cancer .
Mechanism of Action
Befotertinib exerts its effects by selectively inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation, migration, and survival. The molecular targets of this compound include the epidermal growth factor receptor with the T790M mutation, which is a common mechanism of resistance to first- and second-generation epidermal growth factor receptor tyrosine kinase inhibitors .
Comparison with Similar Compounds
Befotertinib is compared with other third-generation epidermal growth factor receptor tyrosine kinase inhibitors, such as osimertinib, aumolertinib, and furmonertinib. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, efficacy, and safety profiles. This compound has shown promising results in extending progression-free survival and demonstrating intracranial activity, making it a viable alternative in the treatment of epidermal growth factor receptor-mutant advanced non-small cell lung cancer .
References
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F3N7O2/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOCZVZOXKTJTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835667-63-4 | |
Record name | Befotertinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEFOTERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XT2CPR891 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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